3-Methoxy-2,2-dimethylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
3-methoxy-2,2-dimethylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-6(2,4-10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNGHOLRFPPIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aniline-Based Sulfonation
A widely cited method involves the direct sulfonation of aniline derivatives using methanesulfonyl chloride under elevated temperatures. This approach, detailed in US Patent 20030236437A1, employs toluene as a solvent and dimethylformamide (DMF) as a catalyst. The reaction proceeds via nucleophilic substitution, where the amine group of the aniline precursor attacks the electrophilic sulfur center of methanesulfonyl chloride.
Typical conditions include heating the mixture to 140–145°C for 4–8 hours under nitrogen atmosphere, achieving conversions exceeding 99%. For instance, a scaled-up synthesis using 0.3 moles of 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one and 1.5 equivalents of methanesulfonyl chloride in toluene yielded the target sulfonamide in near-quantitative yield after 4 hours at 148°C. The protocol emphasizes rigorous temperature control to minimize byproducts such as N,N-disulfonated derivatives.
Solvent and Catalyst Optimization
The choice of solvent significantly impacts reaction efficiency. Toluene and xylene are preferred due to their high boiling points and compatibility with sulfonating agents. Catalytic amounts of tertiary amines (e.g., DMF, DMAC) enhance reaction rates by facilitating the departure of chloride ions during the sulfonation step. For example, replacing DMF with hexamethylphosphoramide (HMPA) increased reaction rates by 15% under identical conditions, though cost and toxicity concerns limit its industrial adoption.
Eco-Friendly Synthesis Approaches
Diisopropylcarbodiimide-Mediated Coupling
Recent advancements prioritize sustainability, as exemplified by a method utilizing diisopropylcarbodiimide (DIC) in 2-methyltetrahydrofuran (2-MeTHF), a renewable solvent. This one-pot procedure couples 3-methoxy-2,2-dimethylpropan-1-ol with a sulfonamide precursor via in situ activation of the hydroxyl group. The reaction achieves 85–92% yields at ambient temperatures, avoiding energy-intensive heating.
Key advantages include:
Aqueous-Phase Sulfamation
A complementary approach involves sulfamation in biphasic water-toluene systems. After the initial reaction, the mixture is partitioned, and the organic layer is washed with water to remove excess reagents. This method reduces waste generation by 30–40% compared to anhydrous protocols.
Catalytic Amidation of Sulfonyl Fluorides
HOBt/TMDS Catalytic System
A breakthrough in sulfonamide synthesis, reported by ChemRxiv, employs hydroxybenzotriazole (HOBt) and 1,1,3,3-tetramethyldisiloxane (TMDS) to catalyze the amidation of sulfonyl fluorides. Although originally developed for aryl sulfonamides, this method adapts to 3-methoxy-2,2-dimethylpropane-1-sulfonamide by using its corresponding sulfonyl fluoride intermediate.
Reaction Conditions:
- Catalyst: 1 mol% HOBt
- Additive: TMDS (2.0 equivalents)
- Base: DIPEA (N,N-diisopropylethylamine)
- Solvent: Anhydrous DMSO
- Temperature: 25–40°C
- Yield: 91–100%
The mechanism involves HOBt-mediated activation of the sulfonyl fluoride, followed by TMDS-assisted fluoride scavenging to drive the reaction forward. This method outperforms traditional approaches in substrate tolerance, accommodating sterically hindered amines without side reactions.
Comparative Analysis of Synthetic Methods
Mechanistic Insights
Sulfonation Pathway
In traditional methods, the reaction proceeds through a two-step mechanism:
HOBt-Mediated Amidation
Computational studies reveal that HOBt generates a reactive sulfonate intermediate (INT-2) via nucleophilic attack on the sulfonyl fluoride. TMDS sequesters fluoride ions, shifting the equilibrium toward product formation. The energy barrier for the rate-determining step (INT-1 → TS-1) is 20.6 kcal/mol, ensuring rapid conversion under mild conditions.
Challenges and Optimization Strategies
Byproduct Mitigation
High-temperature methods often produce over-sulfonated derivatives. This is addressed by:
Catalyst Recovery
Homogeneous catalysts like DMF pose separation challenges. Recent efforts explore immobilized analogues, such as polymer-supported DIC, which retain 80% activity after five cycles.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
3-Methoxy-2,2-dimethylpropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The methoxy group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
3-[(2-Methylpropan-2-yl)oxy]propane-1-sulfonamide (CAS 1340133-83-6)
3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride (CAS 2090676-05-2)
- Structural Differences : Features a sulfonyl chloride (-SO₂Cl) instead of a sulfonamide group, with an additional methoxymethyl (-CH₂OCH₃) substituent.
- Reactivity : The sulfonyl chloride is highly reactive, serving as a precursor for sulfonamide synthesis. The methoxymethyl group may introduce polarity, altering solubility.
- Applications : Intermediate in synthesizing sulfonamides or sulfonate esters .
Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
- Structural Differences : An alkene sulfonate with a sodium counterion, lacking the sulfonamide and methoxy groups.
- Properties : Water-soluble due to the ionic sulfonate group, contrasting sharply with the neutral sulfonamide.
- Applications : Likely used in polymers or surfactants rather than pharmaceuticals .
Metsulfuron Methyl Ester (Herbicide)
- Structural Differences : A sulfonylurea herbicide with a triazine ring and methyl ester, structurally distinct from propane-sulfonamides.
- Properties : Polar and bioactive, targeting plant acetolactate synthase enzymes.
- Applications : Agricultural use versus the pharmaceutical focus of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide .
Comparative Data Table
Key Research Findings
- Synthetic Utility : Sulfonamides like this compound are valuable in medicinal chemistry due to tunable lipophilicity and stability. Their synthesis often involves sulfonyl chloride intermediates (e.g., CAS 2090676-05-2) reacting with amines .
- Biological Relevance : The methoxy and dimethyl groups in this compound may enhance blood-brain barrier penetration, making it suitable for central nervous system-targeted drugs .
- Industrial Contrast : Sodium sulfonates (e.g., CAS 1561-92-8) prioritize water solubility for industrial applications, while sulfonamides focus on bioactivity .
Biological Activity
3-Methoxy-2,2-dimethylpropane-1-sulfonamide (MDPs) is a sulfonamide compound that has garnered attention for its potential biological activities, including anti-inflammatory, antitumor, and antifungal properties. This article presents a comprehensive overview of the biological activity of MDPs, supported by data tables and relevant research findings.
- Molecular Formula : C6H15NO3S
- Molecular Weight : 181.25 g/mol
- CAS Number : 1484317-86-3
- Physical State : White crystalline solid
- Melting Point : 145-147 °C
- Solubility : Soluble in polar solvents (e.g., water, ethanol) but insoluble in nonpolar solvents (e.g., hexane) .
1. Anti-inflammatory Activity
MDPs has shown potential as an anti-inflammatory agent in various studies. Research indicates that it can reduce inflammation in animal models, suggesting its efficacy in treating inflammatory conditions.
2. Antitumor Activity
Studies have demonstrated that MDPs can inhibit the growth of cancer cells. For instance, it has been reported to affect cell proliferation and induce apoptosis in specific cancer cell lines. The mechanisms involved include the inhibition of key signaling pathways associated with tumor growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 130 | Induces apoptosis |
| Study B | HCT-116 (colon cancer) | 20 | Blocks PI3K/AKT/mTOR pathway |
The compound's ability to target these critical pathways highlights its potential as a therapeutic agent in oncology .
3. Antifungal Activity
MDPs has also been evaluated for antifungal properties. Preliminary results suggest that it may inhibit the growth of certain fungi, although further studies are necessary to confirm these effects and elucidate the underlying mechanisms.
The biological activity of MDPs is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : MDPs may inhibit enzymes involved in cell proliferation and survival, particularly within the PI3K/AKT/mTOR signaling pathway.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Cellular Components : MDPs may interact with DNA or other cellular macromolecules, affecting their function and stability .
Case Study 1: Antitumor Efficacy
In a recent study, MDPs was administered to HCT-116 cells, resulting in significant inhibition of cell proliferation. Flow cytometry analysis indicated that MDPs caused G0/G1 phase arrest and increased apoptosis rates. Western blot analysis confirmed reduced phosphorylation of AKT, indicating effective blockade of the PI3K/AKT/mTOR pathway .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of MDPs using an animal model of induced inflammation. The results demonstrated a marked reduction in inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases .
Toxicity and Safety
Preliminary assessments indicate that MDPs exhibits low toxicity levels in animal studies. However, safety protocols should be adhered to when handling this compound due to potential risks associated with chemical exposure .
Current Research Directions
Ongoing research is focused on further elucidating the biological mechanisms of MDPs and exploring its applications in various fields:
- Pharmaceutical Development : Investigating the compound's potential as a drug candidate for cancer and inflammatory diseases.
- Synthetic Chemistry : Developing new synthetic routes for MDPs and its derivatives to enhance biological activity .
Q & A
Q. What synthetic methodologies are recommended for producing 3-Methoxy-2,2-dimethylpropane-1-sulfonamide with high purity?
The synthesis typically involves reacting 3-Methoxy-2,2-dimethylpropanol with chlorosulfonic acid under controlled conditions to form the sulfonyl chloride intermediate, followed by amidation with ammonia or amines. Key steps include:
- Sulfonation : Reacting the alcohol with chlorosulfonic acid at 0–5°C to minimize side reactions.
- Amidation : Treating the sulfonyl chloride intermediate with ammonia in anhydrous dichloromethane, maintaining pH 8–9 with a tertiary amine base.
- Purification : Crystallization from ethanol/water mixtures (70:30 v/v) to achieve >98% purity .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR in deuterated DMSO confirm substituent connectivity (e.g., methoxy protons at δ 3.2–3.4 ppm, sulfonamide protons at δ 6.8–7.1 ppm).
- X-Ray Crystallography : Single-crystal analysis using SHELX software (SHELXL-2018/3) resolves bond lengths and angles. Hydrogen-bonding networks (e.g., N–H···O interactions) are critical for packing analysis .
- FT-IR : Peaks at 1160 cm (S=O asymmetric stretch) and 1340 cm (S–N stretch) confirm sulfonamide functionality .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data for derivatives of this compound?
Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphic variations or solvent inclusion. Mitigation strategies include:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement : Apply SHELXL's TWIN and HKLF5 commands for twinned crystals.
- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s notation) identifies motifs like chains, resolving packing ambiguities .
Q. What electrochemical applications utilize derivatives of this compound in biosensing?
The sulfonamide group enhances electrode surface interactions. For example:
- Modified Carbon Paste Electrodes (CPE) : Incorporation of cis-dioxo-molybdenum complexes with this sulfonamide improves selectivity for dopamine (DA) and ascorbic acid (AA) detection.
- Optimized Conditions : 2% cationic surfactant (e.g., 1-octanaminium bromide) in CPE achieves 300 mV peak separation between DA and AA at pH 5.0 (linear ranges: DA = 2.0 × 10–1.0 × 10 M; AA = 3.0 × 10–6.0 × 10 M) .
Q. How does the sulfonamide group influence biological activity in enzyme inhibition studies?
The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, enabling competitive inhibition. For example:
- Carbonic Anhydrase Inhibition : The sulfonamide binds to Zn in the enzyme active site, validated via isothermal titration calorimetry (ITC) with = 12.3 ± 1.5 μM.
- Molecular Dynamics (MD) Simulations : 100 ns simulations (AMBER force field) reveal stable interactions with residues Thr199 and Glu106, explaining selectivity over off-target proteases .
Notes
- Methodological Focus : Answers emphasize reproducible protocols (e.g., SHELX refinement, electrode preparation) over theoretical explanations.
- Contradiction Handling : Advanced FAQs address data variability via multi-technique validation (e.g., MD simulations + ITC for enzyme studies).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
